N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline involves several steps. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an appropriate aniline derivative under specific conditions . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline involves its interaction with specific molecular targets. As a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), it inhibits the receptor’s activity, which can modulate various neurological pathways and potentially alleviate symptoms of neurological disorders. The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline can be compared with other similar compounds, such as:
N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide: This compound has a similar structure but contains a nitro group instead of a propoxy group.
N-[2-(4-Methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-3-propoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-12-21-18-6-4-5-15(14-18)19-11-13-22-17-9-7-16(20-2)8-10-17/h4-10,14,19H,3,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMRRQTQJAQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NCCOC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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